molecular formula C27H28ClN3O3 B243519 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide

货号 B243519
分子量: 478 g/mol
InChI 键: CHWBKMYGXKJDNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. CPP-109 is a derivative of the naturally occurring compound GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter in the central nervous system.

作用机制

CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to an increase in GABA levels, which in turn leads to a decrease in the activity of dopamine neurons in the brain's reward center. This decrease in dopamine activity is thought to be responsible for the drug's therapeutic effects in reducing drug-seeking behavior and craving.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, decrease dopamine activity in the reward center of the brain, and reduce drug-seeking behavior and craving in animal models of addiction.

实验室实验的优点和局限性

One advantage of CPP-109 is that it has been extensively studied in preclinical models of addiction, and has shown promising results in reducing drug-seeking behavior and craving. However, one limitation of CPP-109 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

未来方向

There are a number of potential future directions for research on CPP-109. One area of interest is in studying the drug's potential therapeutic applications in other disorders, such as anxiety and depression. Another area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could lead to more effective drugs for the treatment of addiction and related disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPP-109 in humans.

合成方法

CPP-109 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and intermediates, including piperazine, furfural, and 1-phenylcyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. It has been shown to be effective in reducing drug-seeking behavior and craving in preclinical studies of cocaine, alcohol, and nicotine addiction. CPP-109 works by inhibiting the activity of an enzyme called GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels is thought to be responsible for the drug's therapeutic effects.

属性

分子式

C27H28ClN3O3

分子量

478 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C27H28ClN3O3/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33)

InChI 键

CHWBKMYGXKJDNP-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

规范 SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。